Tensyuic acid A is a novel compound produced by the fungus Aspergillus niger. It belongs to a class of secondary metabolites known as alkylitaconic acids, which have garnered attention due to their potential biological activities, particularly antimicrobial properties. The discovery of tensyuic acids, including tensyuic acid A, was facilitated by advances in spectroscopic techniques that allowed for their structural elucidation.
Tensyuic acid A is isolated from the culture broth of Aspergillus niger FKI-2342. This strain has been studied for its ability to produce various bioactive compounds, including several alkylitaconic acid derivatives. The biosynthesis of these compounds involves complex metabolic pathways that are influenced by environmental factors and genetic regulation within the fungal organism .
Tensyuic acid A is classified as an alkylitaconic acid derivative. Alkylitaconic acids are characterized by a saturated alkyl chain attached to a citric acid-derived backbone. This classification highlights the compound's structural relationship to other organic acids produced by fungi, particularly in the context of secondary metabolism .
The synthesis of tensyuic acid A typically involves extraction and purification techniques from fungal cultures. The primary methods used include:
The extraction process begins with culturing Aspergillus niger under controlled conditions, followed by solvent extraction using ethyl acetate or methanol. Subsequent chromatographic techniques help isolate tensyuic acid A, which can then be characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) .
The molecular structure of tensyuic acid A consists of a citric acid backbone with an attached alkyl chain. The specific structural features include:
Spectroscopic analyses have provided detailed information about its molecular structure, confirming its identity as an alkylitaconic acid derivative. The exact molecular formula and mass can be derived from mass spectrometric data obtained during characterization .
Tensyuic acid A participates in various chemical reactions typical of carboxylic acids and their derivatives. Notably, it can undergo:
The reactivity profile of tensyuic acid A is influenced by its functional groups and structure, allowing it to serve as a precursor in synthetic organic chemistry or as a building block for more complex molecules .
The mechanism through which tensyuic acid A exerts its biological effects, particularly antimicrobial activity, involves interaction with microbial cell membranes or inhibition of specific metabolic pathways. This action is hypothesized to disrupt cellular functions, leading to growth inhibition or cell death.
Studies have shown that certain derivatives of tensyuic acids exhibit varying degrees of antimicrobial activity against bacteria such as Bacillus subtilis. The exact mechanism may involve interference with cell wall synthesis or metabolic processes critical for bacterial survival .
Tensyuic acid A exhibits typical physical properties associated with organic acids:
The chemical properties include:
Relevant data regarding melting point, boiling point, and solubility specifics are often determined during experimental characterization but are not universally established in literature at this time .
Tensyuic acid A has potential applications in various fields:
Research continues into optimizing production methods and exploring the broader applications of tensyuic acids in industrial settings .
The genome of Aspergillus niger harbors extensive secondary metabolite biosynthetic potential, with approximately 140 orphan compounds identified in black Aspergilli under laboratory conditions [2]. Genomic mining of the acidogenic wild-type strain ATCC 1015 revealed 45 putative secondary metabolite gene clusters, including those encoding polyketide synthases (PKSs) and nonribosomal peptide synthetases (NRPSs) [5]. The alkylcitric acid biosynthetic cluster spans 32 kb and contains three core genes: a fatty acid synthase (FAS; NRRL311763), a citrate synthase (NRRL311764), and a dehydratase (NRRL311766) [2]. This cluster is conserved in *A. oryzae* and *A. flavus*, but strain-specific variations impact alkylcitric acid profiles. Notably, the transcription factor *akcR* (NRRL311765) activates cluster expression, and its overexpression increased alkylcitrate titers 85-fold [2].
Table 1: Core Genes in the Alkylcitric Acid Biosynthetic Cluster
Gene ID | Function | Domain Architecture |
---|---|---|
NRRL3_11763 | Fatty acid synthase (FAS) | KS-AT-ACP-ACP-TE |
NRRL3_11764 | Citrate synthase | CitratesynthN/C |
NRRL3_11765 | Transcription factor (akcR) | Zn2Cys6 DNA-binding domain |
NRRL3_11766 | Citrate dehydratase | Aconitase family |
Functional reconstruction of the alkylcitric acid pathway confirmed that co-expression of akcR with the FAS-citrate synthase complex is essential for synthesizing the alkyl "tail" and citrate-derived "head" of Tensyuic acid A [2]. Heterologous expression in A. niger PY11 yielded 8.5 g/L of alkylcitrates, with hexylaconitic acid A as the dominant product (94.1%) [2]. Intriguingly, introducing the decarboxylase gene hadA (NRRL3_00504) – located outside the primary cluster – shifted production toward hexylitaconic acid derivatives. This suggests that hadA encodes a hexyl aconitate decarboxylase that modifies the core alkylcitrate skeleton into itaconate derivatives like Tensyuic acid A [2]. Pathway elucidation revealed seven alkylcitric acids, four previously unreported, highlighting the metabolic plasticity of this system.
Table 2: Metabolic Engineering Outcomes for Alkylcitrate Production
Genetic Modification | Major Products | Yield Shift |
---|---|---|
akcR overexpression | Hexylaconitic acid A (94.1%) | 85-fold increase |
akcR + hadA overexpression | Hexylitaconic acids | 70% reduction in hexylaconitate |
Cluster deletion (ΔNRRL3_11763-67) | No alkylcitrates | Complete pathway ablation |
RNA-seq analysis under glucose gradients revealed dynamic expression patterns of alkylcitrate biosynthetic genes [5]. The citric acid exporter cexA was upregulated 6.2-fold under high glucose, correlating with extracellular acid secretion. Meanwhile, FAS (NRRL311763) and citrate synthase (NRRL311764) transcripts increased 3.8-fold and 4.1-fold, respectively, during glucose depletion [5]. This indicates dual regulation: glucose abundance promotes acid export, while carbon limitation triggers precursor biosynthesis. Notably, the transcription factor creA (carbon catabolite repressor) maintained stable expression regardless of glucose levels, whereas creB (deubiquitination enzyme) and creD (adaptor protein) showed inverse regulation – suggesting a CreA-independent regulatory layer for alkylcitrate synthesis [5].
Tensyuic acid A biosynthesis shares evolutionary roots with itaconic acid production in Aspergilli. Both pathways utilize aconitate decarboxylases, but Tensyuic acid A incorporates a polyketide-derived alkyl chain [2] [5]. Genomic comparisons revealed horizontal gene transfer (HGT) events involving cis-aconitate decarboxylase genes between A. niger and A. oryzae [2]. The A. niger enzyme (NRRL300504) shares 72% identity with *A. oryzae* CAD1, indicating conserved decarboxylation mechanisms. However, the PKS component (NRRL311763) lacks orthologs in itaconate-producing strains, explaining the unique alkylcitrate output. Dynamic modeling of A. niger metabolism confirmed that redirecting citric acid flux toward alkylcitrates requires simultaneous upregulation of FAS and downregulation of tricarboxylic acid (TCA) cycle genes [5].
Table 3: Evolutionary Conservation of Key Enzymes
Enzyme | A. niger Homolog | A. terreus Homolog | Function |
---|---|---|---|
cis-Aconitate decarboxylase | NRRL3_00504 | CAD1 (74% identity) | Itaconate/Tensyuic acid synthesis |
Polyketide synthase | NRRL3_11763 | Absent | Alkyl chain elongation |
Citrate synthase | NRRL3_11764 | Mitochondrial Cit1 | Citrate formation |
The PKS (NRRL3_11763) governing the alkyl "tail" assembly contains six catalytic domains: β-ketoacyl synthase (KS), acyltransferase (AT), product template (PT), acyl carrier protein (ACP), methyltransferase (MT), and thioesterase (TE) [5]. Its activity is regulated by three mechanisms:
Table 4: Regulatory Nodes in Alkylcitrate Biosynthesis
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